

## Unveiling OVA Peptide (257-264) TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OVA Peptide(257-264) TFA

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An In-depth Examination of a Key Immunological Tool for Scientists and Drug Development Professionals

Ovalbumin (OVA) Peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope derived from chicken ovalbumin.[1] As a synthetic peptide, it serves as a critical tool in immunology, particularly in the study of antigen presentation and the activation of CD8+ T cells. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in research. The peptide is commonly supplied as a trifluoroacetate (TFA) salt, a byproduct of the peptide synthesis and purification process which generally enhances solubility.[2]

## **Core Properties and Specifications**

OVA Peptide (257-264) is a synthetic octapeptide that corresponds to the amino acid residues 257-264 of the chicken ovalbumin protein.[3] It is a class I major histocompatibility complex (MHC)-restricted peptide, specifically binding to the H-2Kb molecule in mice.[3] This interaction is fundamental to its role in cellular immunity.

## **Physicochemical Data**



Property	Value	Reference
Sequence	SIINFEKL (Ser-Ile-Ile-Asn- Phe-Glu-Lys-Leu)	[4]
Molecular Formula	C45H74N10O13	[3]
Molecular Weight	963.13 g/mol (free base)	[3]
Molecular Weight (TFA salt)	1077.15 g/mol	[5][6]
Purity	Typically >95% to >99% (as determined by HPLC)	[4][7]
Appearance	White to off-white lyophilized powder	[4]
Solubility	Soluble in water and DMSO.[4] [8][9] For example, 5 mg/mL in H2O (with sonication and warming to 60°C) and 10 mM in DMSO.[8][9]	
Storage	Store lyophilized peptide at -20°C or -80°C for long-term stability.[7][8] Reconstituted solutions should be stored at -20°C for up to one month or -80°C for up to six months.[8] Avoid multiple freeze-thaw cycles.[7]	

# Mechanism of Action: The MHC Class I Presentation Pathway

The immunological significance of OVA Peptide (257-264) lies in its presentation by MHC class I molecules on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, as well as other nucleated cells. This process is a cornerstone of the adaptive immune response against intracellular pathogens and tumors.

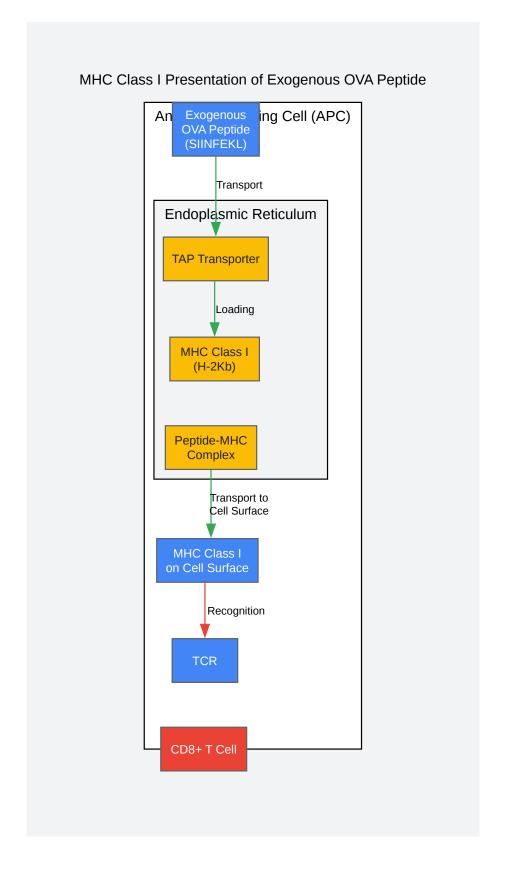


### Foundational & Exploratory

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The canonical pathway for the presentation of exogenous antigens like the full-length ovalbumin protein involves cross-presentation. In this process, the protein is taken up by APCs, escapes the endosome, and is processed by the proteasome in the cytoplasm. The resulting peptides, including SIINFEKL, are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptide binds to newly synthesized MHC class I molecules (H-2Kb in this case). The stable peptide-MHC complex is then transported to the cell surface for recognition by the T-cell receptor (TCR) on CD8+ T cells. The direct use of the SIINFEKL peptide bypasses the need for antigen processing and can directly load onto MHC class I molecules on the surface of APCs or be internalized and loaded.[10]





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Figure 1. Simplified diagram of the MHC Class I antigen presentation pathway for exogenous OVA Peptide (SIINFEKL).

## **Key Experimental Applications and Protocols**

OVA Peptide (257-264) is a versatile tool employed in a variety of immunological assays to study T-cell responses.

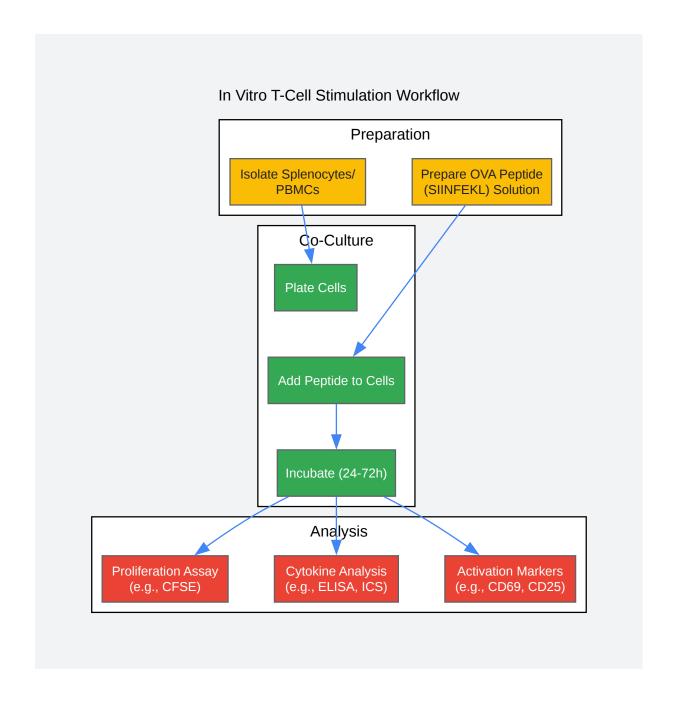
### In Vitro T-Cell Stimulation

This assay is used to activate and expand antigen-specific CD8+ T cells from sources like splenocytes or peripheral blood mononuclear cells (PBMCs), often from OT-I transgenic mice whose T cells express a TCR specific for SIINFEKL.

#### Protocol:

- Cell Preparation: Isolate splenocytes or PBMCs and resuspend them in complete RPMI medium.
- Peptide Preparation: Reconstitute the lyophilized OVA Peptide (257-264) TFA in sterile, endotoxin-free water or DMSO to create a stock solution (e.g., 1 mg/mL).[7] Further dilute in cell culture medium to the desired working concentration.
- Co-culture: Plate the cells (e.g., 1 x 10<sup>6</sup> cells/well in a 96-well plate) and add the diluted peptide at a final concentration typically ranging from 0.1 to 10 μg/mL.[11]
- Incubation: Culture the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.
- Analysis: T-cell activation can be assessed by various methods, including proliferation
  assays (e.g., CFSE dilution), cytokine secretion analysis (e.g., ELISA or intracellular cytokine
  staining), or expression of activation markers (e.g., CD69, CD25) by flow cytometry.





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Figure 2. Experimental workflow for in vitro T-cell stimulation with OVA Peptide (SIINFEKL).

## **Enzyme-Linked Immunospot (ELISPOT) Assay**

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokinesecreting cells at the single-cell level. It is commonly used to measure the number of IFN-yproducing T cells in response to SIINFEKL stimulation.



#### Protocol:

- Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody for the cytokine of interest (e.g., anti-IFN-y) and incubate overnight at 4°C.[12]
- Plate Preparation: Wash the plate and block with a blocking solution (e.g., sterile PBS with 1% BSA) for at least 2 hours at 37°C.[12]
- Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes or PBMCs. Add the cells (e.g., 2-3 x 10^5 cells/well) and the SIINFEKL peptide (typically at a final concentration of 1-10 μg/mL) to the wells.[12][13] Include negative (cells only) and positive (e.g., mitogen) controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[13]
- Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine. After incubation and washing, add an enzyme-conjugated streptavidin (e.g., streptavidin-ALP or -HRP).
- Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming a visible spot at the site of cytokine secretion.
- Analysis: Count the spots, where each spot represents a single cytokine-secreting cell.

## In Vivo Cytotoxicity Assay

This assay measures the antigen-specific killing of target cells by cytotoxic T lymphocytes (CTLs) in a living animal.

#### Protocol:

- Target Cell Preparation: Isolate splenocytes from a naive mouse. Split the cells into two populations.
- Peptide Pulsing and Labeling: Pulse one population with a high concentration of SIINFEKL peptide (e.g., 10 μg/mL) and label with a high concentration of a fluorescent dye like CFSE (CFSE^high).[14] The other population serves as a control, is not pulsed with the peptide, and is labeled with a low concentration of CFSE (CFSE^low).[14]



- Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into recipient mice that have been previously immunized to elicit an anti-SIINFEKL T-cell response.
- Analysis: After a defined period (e.g., 24 hours), harvest the spleens or lymph nodes from the recipient mice and analyze the CFSE^high and CFSE^low populations by flow cytometry.
- Calculation of Specific Lysis: The percentage of specific lysis is calculated based on the reduction of the CFSE^high population relative to the CFSE^low population in immunized versus non-immunized control mice.

## Conclusion

OVA Peptide (257-264) TFA is an indispensable reagent in immunological research, providing a robust and reproducible model for studying MHC class I antigen presentation and CD8+ T-cell responses. Its well-defined characteristics and broad applicability in a range of assays make it a cornerstone for investigations into vaccine development, tumor immunology, and the fundamental mechanisms of cellular immunity. The detailed protocols and conceptual framework provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals.

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- To cite this document: BenchChem. [Unveiling OVA Peptide (257-264) TFA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769270#what-is-ova-peptide-257-264-tfa]

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